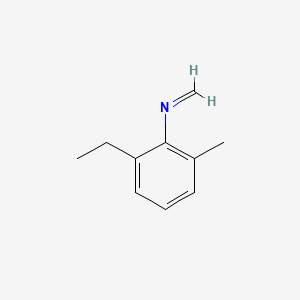
Benzenamine, 2-ethyl-6-methyl-N-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2-ethyl-6-methyl-N-methylene-, also known as 2-Ethyl-6-methyl-N-methylenebenzenamine, is an organic compound with the molecular formula C10H13N. This compound is a derivative of benzenamine, featuring ethyl and methyl substituents on the benzene ring and a methylene group attached to the nitrogen atom. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-ethyl-6-methyl-N-methylene- typically involves the reaction of 2-ethyl-6-methylbenzenamine with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2-Ethyl-6-methylbenzenamine+Formaldehyde→2-Ethyl-6-methyl-N-methylenebenzenamine
The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the methylene derivative.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 2-ethyl-6-methyl-N-methylene- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The raw materials, such as 2-ethyl-6-methylbenzenamine and formaldehyde, are sourced in bulk, and the reaction is optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 2-ethyl-6-methyl-N-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 2-ethyl-6-methylbenzenamine.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Benzenamine, 2-ethyl-6-methyl-N-methylene- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2-ethyl-6-methyl-N-methylene- involves its interaction with molecular targets such as enzymes and receptors. The methylene group attached to the nitrogen atom can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity and interactions. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of biological processes.
Comparación Con Compuestos Similares
Benzenamine, 2-ethyl-6-methyl-N-methylene- can be compared with other similar compounds such as:
Benzenamine, 2-ethyl-6-methyl-: Lacks the methylene group, resulting in different reactivity and applications.
Benzenamine, 2-ethyl-N-methylene-: Similar structure but lacks the methyl group, affecting its chemical properties.
Benzenamine, 6-methyl-N-methylene-: Lacks the ethyl group, leading to variations in its reactivity and uses.
The uniqueness of Benzenamine, 2-ethyl-6-methyl-N-methylene- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
| 35203-06-6 | |
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
N-(2-ethyl-6-methylphenyl)methanimine |
InChI |
InChI=1S/C10H13N/c1-4-9-7-5-6-8(2)10(9)11-3/h5-7H,3-4H2,1-2H3 |
Clave InChI |
UUMWWWHCQIKRJM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1N=C)C |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


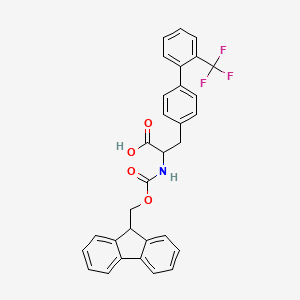
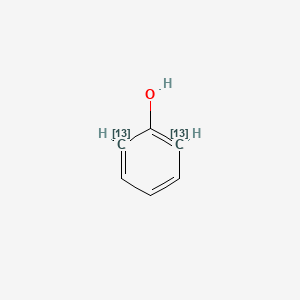

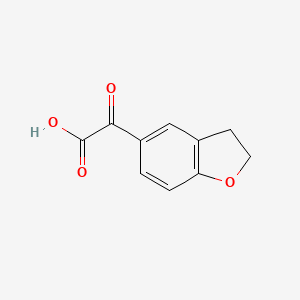
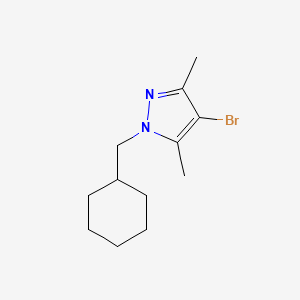
![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)

![Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium](/img/structure/B12084169.png)
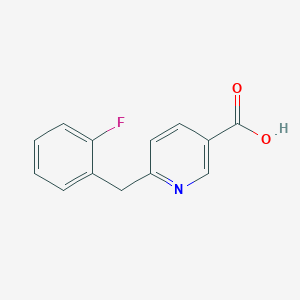
![1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12084180.png)



![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)
